molecular formula C21H14N2OS B5796859 2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No. B5796859
M. Wt: 342.4 g/mol
InChI Key: UWGRSYSEKCDLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile, also known as THIQ, is a chemical compound that has been studied for its potential use in scientific research. THIQ is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is not well understood, but it is thought to act as an antagonist at the mu-opioid receptor. This receptor is involved in the regulation of pain and reward pathways in the brain. By blocking the effects of opioids, this compound may be useful in the treatment of addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the effects of opioids and may be useful in the treatment of addiction. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound is also relatively stable and can be stored for long periods of time. One limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret study results.

Future Directions

There are several future directions for research on 2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile. One area of research is the development of new treatments for addiction. This compound has been shown to block the effects of opioids and may be useful in the development of new treatments for opioid addiction. Another area of research is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves several steps, including the reaction of 2-benzyl-1H-indole with thionyl chloride to form 2-(2-thienylcarbonyl)-1H-indole. This intermediate is then reacted with benzyl cyanide to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

2-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile has been used in a variety of scientific studies to investigate its potential therapeutic applications. One area of research has focused on the use of this compound in the treatment of addiction. This compound has been shown to block the effects of opioids and may be useful in the development of new treatments for opioid addiction.

properties

IUPAC Name

2-[[3-(thiophene-2-carbonyl)indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2OS/c22-12-15-6-1-2-7-16(15)13-23-14-18(17-8-3-4-9-19(17)23)21(24)20-10-5-11-25-20/h1-11,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGRSYSEKCDLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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